molecular formula C8H12N2OS B1621147 2-piperidin-1-yl-1,3-thiazol-4(5H)-one CAS No. 31101-37-8

2-piperidin-1-yl-1,3-thiazol-4(5H)-one

Cat. No. B1621147
CAS RN: 31101-37-8
M. Wt: 184.26 g/mol
InChI Key: CLFGVFOSEHLIBT-UHFFFAOYSA-N
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Description

“2-piperidin-1-yl-1,3-thiazol-4(5H)-one” is a specialty product for proteomics research . Its molecular formula is C8H12N2OS and its molecular weight is 184.259 .


Physical And Chemical Properties Analysis

The molecular weight of “2-piperidin-1-yl-1,3-thiazol-4(5H)-one” is 184.259 . The density is 1.4g/cm3 and the boiling point is 293ºC at 760 mmHg . Unfortunately, the melting point was not available in the search results .

Scientific Research Applications

Synthesis and Biological Properties

  • Anti-Arrhythmic Activity : Compounds derived from 2-piperidin-1-yl-1,3-thiazole, such as 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, have been synthesized and found to possess significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

  • Antifungal and Antitumor Activity : Novel (Z)-5-hetarylmethylidene-1,3-thiazol-4-ones, synthesized from piperidine, exhibited considerable antitumor activity against various human tumor cell lines and antifungal activity against different fungal strains (Insuasty et al., 2013).

  • Antibacterial and Antifungal Properties : New piperidine substituted benzothiazole derivatives have shown good antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Shafi et al., 2021).

Crystal Structure and Molecular Analysis

  • Crystal Structure Analysis : The crystal structure of compounds like (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one has been determined, providing insights into their molecular conformation and stability (Fun et al., 2011).

Antimicrobial and Antitumor Activities

  • Antimicrobial Agents : Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives have shown potent antimicrobial properties (Venkatesan & Maruthavanan, 2012).

  • Antitumor Evaluation : Compounds synthesized from piperidine, like 1,3-thiazoles, have been evaluated for antitumor activity and found effective against various human tumor cell lines (Al-Omran et al., 2014).

  • Glioblastoma Multiforme Treatment : Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibited selective antitumoral activity in vitro and inhibited cancer cell growth in a preclinical model of glioblastoma multiforme, a primary brain tumor (da Silveira et al., 2017).

  • iperazine substituents exhibited significant anticancer activity in a study on various cancer cell lines, highlighting their therapeutic potential (Turov, 2020).
  • Inhibition of Na+/K(+)-ATPase and Ras Oncogene : A study on thiazoles, including 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, revealed their ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, indicating their potential in cancer therapy (Lefranc et al., 2013).

Anti-Inflammatory and Anti-Ulcer Activities

  • Anti-inflammatory and Anti-ulcer Effects : Fused thiazole derivatives derived from 2-(2-oxo-2H-chromen-3-yl)thiazol-4(5H)-one showed promising anti-inflammatory and anti-ulcer activities, with several compounds demonstrating higher activity compared to others (Mohareb et al., 2017).

Molecular Docking and Synthesis

  • Molecular Docking on Estrogen and Progesterone Receptors : Benzothiazolopyridine compounds synthesized via piperidine-catalyzed reactions were studied for molecular docking on estrogen and progesterone receptors, providing insights into their potential activity against breast cancers (Shirani et al., 2021).

properties

IUPAC Name

2-piperidin-1-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c11-7-6-12-8(9-7)10-4-2-1-3-5-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFGVFOSEHLIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363511
Record name 2-piperidin-1-yl-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-piperidin-1-yl-1,3-thiazol-4(5H)-one

CAS RN

31101-37-8
Record name 2-piperidin-1-yl-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HK Fun, CS Yeap, PL Lobo, DJ Prasad… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C16H18N2O2S, the piperidine ring adopts a chair conformation. The central 4-thiazolidinone ring makes dihedral angles of 12.01 (7) and 51.42 (9), respectively, …
Number of citations: 1 scripts.iucr.org
HK Fun, M Hemamalini, PL Lobo, DJ Prasad… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C15H14Cl2N2OS, the piperidine ring adopts a chair conformation. The dihedral angle between the thiazolidine ring and the dichlorobenzene ring is 9.30 (4); this …
Number of citations: 1 scripts.iucr.org
K Bourahla, S Guihéneuf, E Limanton, L Paquin… - Pharmaceuticals, 2021 - mdpi.com
Here, we report on the synthesis of libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones 3 (twenty-two compounds) and new 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones 5 (twenty…
Number of citations: 4 www.mdpi.com

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